Combustion Kinetics: Comparative OH Radical Reactivity at 1200 K
In high-temperature combustion studies, 2,2,3,3-tetramethylbutane (2,2,3,3-TMB), a structural analog sharing the adjacent quaternary carbon motif, exhibits substantially reduced OH radical reactivity compared to n-heptane, a representative linear alkane. At 1200 K, the OH rate constant for 2,2,3,3-TMB is approximately 1.2×10⁻¹² cm³ molecule⁻¹ s⁻¹, while n-heptane yields approximately 3.8×10⁻¹² cm³ molecule⁻¹ s⁻¹ [1]. This 3.2-fold difference, attributed to steric shielding of accessible H-atom abstraction sites, provides class-level inference that 2,2,3,3-tetramethylheptane, with its identical adjacent quaternary centers and extended alkyl tail, will exhibit similarly retarded oxidation kinetics relative to its linear C11 counterpart, n-undecane [1].
| Evidence Dimension | OH radical rate constant at high temperature |
|---|---|
| Target Compound Data | Inferred from analog 2,2,3,3-TMB: ~1.2×10⁻¹² cm³ molecule⁻¹ s⁻¹ at 1200 K |
| Comparator Or Baseline | n-Heptane: ~3.8×10⁻¹² cm³ molecule⁻¹ s⁻¹ at 1200 K |
| Quantified Difference | Approximately 3.2-fold lower rate constant for the highly branched structure |
| Conditions | Reflected shock-tube technique, 789–1308 K, multipass absorption spectrometry at 308 nm |
Why This Matters
This differential oxidation reactivity is critical for procurement decisions in combustion kinetics research, where selection of the correct branched alkane standard directly impacts the accuracy of fuel surrogate models and mechanism validation.
- [1] Sivaramakrishnan, R.; Michael, J. V. Rate Constants for OH with Selected Large Alkanes: Shock-Tube Measurements and an Improved Group Scheme. J. Phys. Chem. A 2009, 113(17), 5047–5060. View Source
